Ferrocene

Description

Properties

CAS No. |

12082-87-0 |

|---|---|

Molecular Formula |

C10H10Fe C10H10Fe C5H5FeC5H5 |

Molecular Weight |

186.03 g/mol |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

DFRHTHSZMBROSH-UHFFFAOYSA-N |

boiling_point |

480 °F at 760 mmHg (NTP, 1992) 249 °C 249Â °C 480 °F |

Color/Form |

Orange, crystalline solid Orange needles from methanol or ethanol |

melting_point |

343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173Â °C 343 °F |

physical_description |

Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |

solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |

vapor_pressure |

0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40Â °C: 4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Ferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocene, bis(η⁵-cyclopentadienyl)iron(II), is the archetypal organometallic sandwich compound, comprising a central iron atom bonded between two parallel cyclopentadienyl (Cp) rings.[1][2] Its discovery in 1951 marked a pivotal moment in chemistry, sparking the rapid expansion of organometallic chemistry and necessitating new theories of chemical bonding to explain its remarkable stability.[1][3] This guide provides an in-depth examination of the core physicochemical properties of this compound, including its unique structure, electronic configuration, redox behavior, and aromatic character. Quantitative data are summarized in tabular form, and a detailed experimental protocol for its electrochemical analysis is provided. This document serves as a comprehensive technical resource for professionals leveraging this compound and its derivatives in catalysis, materials science, and pharmaceutical development.

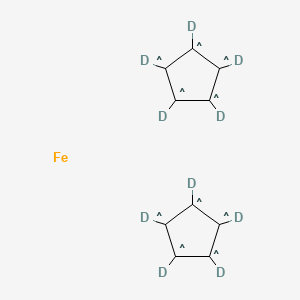

Chemical Structure and Bonding

This compound's structure, often described as a "sandwich," features an iron atom symmetrically located between two planar, five-membered cyclopentadienyl rings.[2] The iron center is in the +2 oxidation state (Fe²⁺), and each Cp ring is considered a cyclopentadienide anion (Cp⁻).[1][2]

The exceptional stability of this compound is explained by the 18-electron rule .[1][4] Each Cp⁻ ligand, being an aromatic 6π-electron system, acts as a 6-electron donor. The Fe²⁺ center, with a d⁶ configuration, contributes 6 valence electrons. The sum (6 + 6 + 6) results in 18 valence electrons, achieving a stable, noble gas-like electronic configuration analogous to krypton.[2][5]

The bonding is covalent, involving the overlap of the d-orbitals of the iron atom with the delocalized π-molecular orbitals of the two Cp rings.[3][6] This delocalized bonding means all ten carbon atoms are bonded equally to the central iron atom.[3]

Conformational Isomers: The rotational barrier between the two Cp rings is very low, at approximately 4 kJ/mol.[7] Consequently, this compound can exist in two primary conformations:

-

Staggered (D₅d symmetry): This is the more stable conformation found in the crystalline solid state.[1][7]

-

Eclipsed (D₅h symmetry): This conformation is observed in the gas phase.[1][7]

Table 1: Key Structural Parameters for this compound

| Parameter | Value | Reference |

| Fe-C Bond Distance | 2.04 Å | [1] |

| C-C Bond Distance | 1.40 Å | [1] |

| Inter-ring Distance | 3.32 Å | [8] |

| Point Group (Solid) | D₅d (staggered) | [1] |

| Point Group (Gas) | D₅h (eclipsed) | [1] |

Electronic Properties and Molecular Orbital Theory

The electronic structure of this compound is best understood through molecular orbital (MO) theory. The interaction between the frontier orbitals of the Fe²⁺ ion (3d, 4s, 4p) and the π-MOs of the two Cp⁻ ligands leads to the formation of a set of bonding, non-bonding, and anti-bonding molecular orbitals.

The d-orbitals of the iron atom split into three energy levels in the D₅d point group: a₁' (d₂²), e₂' (dxy, dx²-y²), and e₁" (dxz, dyz). The combination of these with the ligand π-orbitals results in a filled set of bonding and non-bonding orbitals that accommodate the 18 valence electrons, leading to a stable diamagnetic complex with a significant HOMO-LUMO gap.

Caption: Simplified MO diagram for this compound (D₅d symmetry).

Redox Chemistry

A defining characteristic of this compound is its stable and reversible one-electron oxidation. It is readily oxidized to the 17-electron ferrocenium cation, [Fe(C₅H₅)₂]⁺, which has a characteristic blue color.[1][9] This process is electrochemically reversible.[1]

Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻

Because of its highly reversible nature and stability, the this compound/ferrocenium (Fc⁺/Fc) redox couple is widely used as an internal standard in electrochemistry for calibrating the potential of reference electrodes in non-aqueous solvents.[1]

Table 2: Electrochemical and Spectroscopic Data

| Property | Value | Reference |

| Electrochemical | ||

| Redox Potential (E½ vs. SHE) | +0.64 V | [1][10] |

| Redox Potential (E½ vs. SCE) | ~ +0.4 V | [1][11] |

| Spectroscopic (in CDCl₃) | ||

| ¹H NMR Chemical Shift (δ) | 4.16 ppm (singlet) | [12] |

| ¹³C NMR Chemical Shift (δ) | 69.4 ppm | [3] |

Aromaticity and Chemical Reactivity

This compound exhibits chemical behavior analogous to aromatic compounds like benzene.[1][13] Each cyclopentadienyl ring contains 6 π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=1).[1] This aromatic character means this compound undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, alkylation, and formylation, rather than the addition reactions typical of alkenes.[1][7]

This compound is considered "superaromatic" as it is more reactive towards electrophiles than benzene.[12] This enhanced reactivity is due to the ability of the iron center to stabilize the cationic intermediate (the Wheland intermediate) formed during the substitution reaction.[1]

Caption: Reaction pathway for Friedel-Crafts acylation of this compound.

Physical and Thermodynamic Properties

This compound is an air-stable, orange crystalline solid with a distinctive camphor-like odor.[1][11] It is remarkably stable, withstanding temperatures up to 400 °C without decomposition.[1][11] It readily sublimes above room temperature, a property often used for its purification.[1][7] this compound is insoluble in water but soluble in most common organic solvents like benzene, ether, and ethanol.[1][11]

Table 3: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Physical | ||

| Molar Mass | 186.04 g/mol | [1] |

| Appearance | Orange crystalline solid | [1][7] |

| Melting Point | 172.5 - 174 °C | [1][7] |

| Boiling Point | 249 °C | [1][7] |

| Density | 1.490 g/cm³ (20 °C) | [1] |

| Thermodynamic | ||

| Enthalpy of Sublimation (ΔHsub) | 70 ± 2 kJ/mol | |

| Heat Capacity (Cp, solid at 298 K) | 131 J/(mol·K) |

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is an essential technique to probe the redox properties of this compound. The following is a generalized protocol.

Objective: To determine the half-wave potential (E½) of the Fc⁺/Fc redox couple.

Materials & Equipment:

-

Potentiostat with a three-electrode cell

-

Working Electrode (WE): Glassy carbon or platinum disk electrode

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode (CE): Platinum wire

-

Analyte Solution: 1-2 mM this compound in a suitable solvent (e.g., acetonitrile, dichloromethane).[4]

-

Supporting Electrolyte: 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[4]

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the working electrode surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry.[4]

-

Solution Preparation: Prepare the analyte solution containing this compound and the supporting electrolyte in an electrochemical cell.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[4]

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution and not touching.

-

CV Measurement:

-

Set the initial potential to a value where no reaction occurs (e.g., 0.0 V).

-

Set the switching potentials to scan through the this compound oxidation wave (e.g., from 0.0 V to +0.8 V and back to 0.0 V vs. Ag/AgCl).

-

Set a scan rate (e.g., 100 mV/s).

-

Initiate the scan and record the voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

-

Calculate the half-wave potential: E½ = (Epa + Epc) / 2.

-

Calculate the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

-

Verify that the ratio of the anodic peak current to the cathodic peak current (ipa/ipc) is approximately 1.

-

Caption: Experimental workflow for cyclic voltammetry of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. magritek.com [magritek.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. asdlib.org [asdlib.org]

An In-depth Guide to the Electronic Structure and Bonding in Ferrocene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocene, Fe(C₅H₅)₂, stands as a cornerstone of modern organometallic chemistry. Its discovery and the subsequent elucidation of its "sandwich" structure revolutionized the understanding of chemical bonding between metals and organic ligands. This technical guide provides a comprehensive examination of the electronic structure and bonding in this compound, integrating theoretical models with key experimental evidence. We delve into the molecular orbital (MO) and ligand field theories that explain its remarkable stability, detail the experimental techniques used to probe its electronic properties, and present quantitative data in a structured format. This document is intended to serve as a detailed resource for professionals requiring a deep, functional knowledge of this archetypal metallocene.

Introduction: The Archetypal Sandwich Compound

This compound, or bis(η⁵-cyclopentadienyl)iron(II), is an organometallic compound consisting of a central iron atom situated between two parallel cyclopentadienyl (Cp) rings.[1][2] Its discovery in 1951 marked a paradigm shift in chemistry, challenging existing bonding theories and paving the way for the burgeoning field of organometallic chemistry.[1] The compound is notable for its exceptional thermal stability, resistance to air and water, and benzene-like aromatic reactivity, all of which are direct consequences of its unique electronic structure.[1][3]

Mössbauer spectroscopy confirms that the iron center is in the +2 oxidation state (Fe²⁺).[1][2] Consequently, each cyclopentadienyl ring formally carries a negative charge (Cp⁻), making it a six-π-electron system that satisfies Hückel's rule for aromaticity.[1] The Fe²⁺ ion (a d⁶ system) and the two Cp⁻ ligands (each donating 6 π-electrons) combine to give the complex a total of 18 valence electrons.[2][3] This adherence to the 18-electron rule is a primary contributor to this compound's pronounced stability.[3]

Structurally, the two Cp rings can be oriented in a staggered (D₅d symmetry) or eclipsed (D₅h symmetry) conformation. The energy barrier for rotation around the Cp-Fe-Cp axis is very low, approximately 4 kJ/mol, meaning the conformations are readily interconvertible.[4][5] For theoretical treatments, the staggered D₅d point group is often used as it simplifies symmetry analysis.[4]

Theoretical Framework: A Molecular Orbital Approach

The most powerful model for describing the bonding in this compound is the Molecular Orbital (MO) theory. It provides a detailed picture of how the atomic orbitals of the iron atom interact with the π-system of the cyclopentadienyl ligands. The construction of the MO diagram can be understood as a three-step process.[4]

Caption: Logical workflow for constructing this compound's molecular orbitals.

Step 1: Molecular Orbitals of the Cyclopentadienyl (Cp⁻) Anion Each Cp⁻ ring contains five carbon atoms, each contributing one 2p orbital perpendicular to the ring plane. The linear combination of these five atomic orbitals (AOs) generates five π-molecular orbitals (π-MOs) of three distinct energy levels: a low-energy, fully bonding orbital (ψ₁), a pair of degenerate bonding orbitals (ψ₂, ψ₃), and a pair of degenerate antibonding orbitals (ψ₄, ψ₅).[4][6] In the aromatic Cp⁻ anion, the six π-electrons fill the three bonding orbitals (ψ₁, ψ₂, ψ₃).[4]

Step 2: Formation of Ligand Group Orbitals (LGOs) To bond with the central iron atom, the π-MOs of the two individual Cp⁻ rings are combined. For each of the five π-MOs on a single ring, symmetric (gerade, g) and antisymmetric (ungerade, u) linear combinations are created, resulting in ten ligand group orbitals (LGOs). These LGOs possess symmetries that can be classified under the D₅d point group: a₁g, a₂u, e₁g, e₁u, e₂g, and e₂u.[4][5]

Step 3: Interaction of Metal AOs with Ligand Group Orbitals The valence atomic orbitals of the Fe(II) center (3d, 4s, 4p) are also classified by their symmetries within the D₅d point group:

-

a₁g: 3d(z²), 4s

-

e₁g: 3d(xz), 3d(yz)

-

e₂g: 3d(xy), 3d(x²-y²)

-

a₂u: 4p(z)

-

e₁u: 4p(x), 4p(y)

Bonding occurs when metal AOs and ligand LGOs of the same symmetry overlap. The extent of the interaction depends on the energy proximity of the orbitals.

-

Strong Covalent Bonding: The primary bonding interactions occur between the metal's e₁g (d(xz), d(yz)) orbitals and the e₁g LGOs, and between the metal's e₂g (d(xy), d(x²-y²)) orbitals and the e₂g LGOs. The e₁g interaction is particularly strong and contributes significantly to the stability of this compound.

-

Sigma-type Bonding: The a₁g orbitals (d(z²), 4s) on the metal interact with the a₁g LGO to form a σ-type bond.

-

Non-bonding Orbitals: Certain LGOs, such as those with e₂u symmetry, do not have a symmetry match among the metal's valence orbitals and thus remain non-bonding.[4]

The result of these interactions is the formation of a set of bonding, non-bonding, and antibonding molecular orbitals for the entire this compound molecule. The 18 valence electrons fill the lowest energy nine molecular orbitals, which consist of bonding and non-bonding orbitals, leading to a stable, closed-shell configuration.[7][8] The Highest Occupied Molecular Orbital (HOMO) is typically assigned to the a₁g' orbital (primarily d(z²) character) and the nearly degenerate e₂g orbitals (primarily d(xy), d(x²-y²) character). These orbitals are largely metal-based, which explains this compound's facile one-electron oxidation to the ferrocenium cation, [Fe(C₅H₅)₂]⁺.

Molecular Orbital Energy Level Diagram

The qualitative MO diagram below illustrates the interaction between the Fe(II) atomic orbitals and the Cp₂⁻ ligand group orbitals.

// Connections edge[style=dashed, constraint=false]; Fe_3d -> MO_e2g; Fe_3d -> MO_a1g_prime; Fe_3d -> MO_e1g; Fe_3d -> MO_e1g_star; Fe_4s -> MO_a1g; Fe_4s -> MO_a1g_star; Fe_4p -> MO_e1u; Fe_4p -> MO_e1u_star; Fe_4p -> MO_a2u;

LGO_a1g -> MO_a1g; LGO_a1g -> MO_a1g_star; LGO_a2u -> MO_a2u; LGO_e1g -> MO_e1g; LGO_e1g -> MO_e1g_star; LGO_e1u -> MO_e1u; LGO_e1u -> MO_e1u_star; LGO_e2g -> MO_e2g; }

Caption: Qualitative MO diagram for this compound (D₅d symmetry).

An Alternative View: Ligand Field Theory

Ligand field theory (LFT) offers a complementary perspective on the bonding in this compound. In this model, the Cp⁻ ligands are considered strong-field ligands, similar in strength to cyanide.[9] For the d⁶ Fe(II) ion, this strong field results in a large energy splitting (Δo) between the d-orbitals, leading to a low-spin electronic configuration where all six d-electrons are paired in the lower energy orbitals.[9][10]

In the D₅d symmetry of the this compound molecule, the five d-orbitals split into three energy levels: e₂g (d(xy), d(x²-y²)), a₁g (d(z²)), and e₁g* (d(xz), d(yz)). The six d-electrons fill the e₂g and a₁g orbitals, resulting in the (e₂g)⁴(a₁g)² ground state configuration, which is consistent with the predictions from MO theory and accounts for this compound's diamagnetism.

Experimental Data and Characterization

Theoretical models are validated by experimental data. Several techniques have been instrumental in confirming the electronic structure of this compound.

Structural and Spectroscopic Data

The following tables summarize key quantitative data obtained from experimental and computational studies of this compound.

Table 1: Key Structural Parameters of this compound

| Parameter | Experimental Value (X-ray/Electron Diffraction) | Computational Value (DFT/B3LYP) |

|---|---|---|

| Fe-C Bond Length | 2.04 Å[1] | 2.05 - 2.07 Å |

| C-C Bond Length | 1.40 Å[1] | 1.43 - 1.44 Å |

| Inter-ring distance | ~3.32 Å | ~3.30 Å |

Table 2: Ionization Energies from Photoelectron Spectroscopy (PES)

| Ionization Energy (eV) | Molecular Orbital Assignment | Primary Character |

|---|---|---|

| 6.86 | e₂g | Fe 3d |

| 7.23 | a₁g' | Fe 3d |

| 8.72 | e₁u | C-C π |

| 9.38 | e₁g | C-C π / Fe 3d |

| 12.2 | a₂u | C-C σ |

| 13.6 | e₂u | C-C σ |

(Data adapted from representative PES spectra)[11]

X-ray and electron diffraction studies provide definitive proof of the sandwich structure, showing that all ten Fe-C distances and all ten C-C distances within the rings are equivalent, confirming the η⁵-coordination.[1][12] X-ray Photoelectron Spectroscopy (XPS) and UV-Photoelectron Spectroscopy (PES) have been crucial for mapping the electronic energy levels.[11][13][14] The measured ionization energies correspond well with the energy levels predicted by the MO diagram, providing strong experimental support for the theoretical model.[15]

Experimental Protocols

A detailed understanding of the electronic structure relies on sophisticated experimental and computational methods. Below are generalized protocols for two key techniques.

Protocol: X-ray Photoelectron Spectroscopy (XPS) of this compound

-

Sample Preparation: A thin film of this compound is prepared by sublimation onto a conductive substrate (e.g., gold or silicon) under high vacuum conditions to prevent surface contamination. The sample is introduced into the analysis chamber immediately after preparation.

-

Instrumentation: An XPS system equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer is used.

-

Data Acquisition: The analysis is conducted under ultra-high vacuum (UHV, <10⁻⁹ torr) to minimize scattering and contamination. A wide survey scan (0-1200 eV binding energy) is first performed to identify all elements present. High-resolution scans are then acquired for the Fe 2p, C 1s, and valence band regions. Charge neutralization using a low-energy electron flood gun may be necessary to compensate for surface charging.

-

Data Analysis: The resulting spectra are energy-calibrated using the adventitious C 1s peak (284.8 eV) or a sputtered gold reference (Au 4f₇/₂ at 84.0 eV). Core-level peaks are fitted using Gaussian-Lorentzian functions to determine binding energies and relative atomic concentrations. The valence band spectrum is compared directly with theoretical density of states calculations derived from MO theory.[13][15]

Protocol: Density Functional Theory (DFT) Calculations

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS is employed.

-

Model Construction: The initial coordinates for this compound in the D₅d staggered conformation are built.

-

Methodology Selection:

-

Functional: A gradient-corrected functional like B3LYP or PBE0 is chosen, as these often provide a good balance of accuracy and computational cost for transition metal systems.

-

Basis Set: A mixed basis set is typically used. For the iron atom, a basis set with an effective core potential (ECP) such as LanL2DZ is common.[16] For the lighter atoms (C, H), a Pople-style basis set like 6-31G(d,p) is appropriate.[16]

-

-

Calculation Execution:

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy structure. The convergence criteria should be set to tight or very tight.

-

Frequency Analysis: A frequency calculation is run on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: A single-point energy calculation is performed using the optimized geometry to obtain the final molecular orbital energies, orbital compositions (population analysis), and other electronic properties.

-

-

Results Analysis: The calculated bond lengths and angles are compared with experimental data. The energies and symmetries of the calculated molecular orbitals are used to interpret the MO diagram and compare with PES data.

Conclusion

The electronic structure of this compound is a testament to the elegant interplay of symmetry and orbital mechanics in chemistry. Its exceptional stability is not due to any single factor but rather the synergistic effect of forming a highly delocalized, aromatic π-system that engages in strong covalent bonding with the d-orbitals of a central Fe(II) ion, culminating in a stable 18-electron configuration. The Molecular Orbital theory provides a robust and detailed framework for understanding this bonding, a framework that is strongly corroborated by decades of experimental evidence from techniques like X-ray diffraction and photoelectron spectroscopy. This comprehensive understanding of this compound's electronic properties continues to inform the design and application of new organometallic complexes in fields ranging from catalysis to materials science and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discuss the structure and bonding of this compound in organotransition metal .. [askfilo.com]

- 3. brainly.com [brainly.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Molecular Orbital Theory (MOT) [ebrary.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Ligand field theory, Pauli shields and ultra-covalency in organometallic chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00764F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound PES [web.mit.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. X-Ray photoelectron spectroscopy of this compound compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. X-Ray photoelectron spectroscopy of this compound compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. X-Ray photoelectron spectroscopy of this compound compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Computational Study of this compound-Based Molecular Frameworks with 2,5-Diethynylpyridine as a Chemical Bridge - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ferrocene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of ferrocene derivatives. This compound, with its unique "sandwich" structure, remarkable stability, and rich electrochemistry, serves as a versatile scaffold in the development of novel materials, catalysts, and therapeutic agents. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows to aid researchers in this dynamic field of organometallic chemistry.

Introduction to this compound and its Reactivity

This compound, bis(η⁵-cyclopentadienyl)iron, is an aromatic organometallic compound where an iron(II) atom is situated between two parallel cyclopentadienyl (Cp) rings.[1] The Cp rings exhibit aromatic character, making them susceptible to electrophilic aromatic substitution reactions, similar to benzene, but with significantly higher reactivity. This heightened reactivity allows for a diverse range of functionalization strategies, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Key synthetic transformations of the this compound core include electrophilic substitution (such as acylation and alkylation), metallation (primarily lithiation) followed by reaction with electrophiles, and transition-metal-catalyzed cross-coupling reactions of haloferrocenes. These methods provide access to a wide array of functional groups, including acyl, alkyl, halogen, amino, phosphino, and aryl moieties, which are pivotal for applications in catalysis, materials science, and medicinal chemistry.

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key this compound derivatives.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the cyclopentadienyl rings of this compound. The reaction is highly efficient and typically proceeds under milder conditions than those required for benzene due to the high electron density of the this compound nucleus. The introduction of an acyl group deactivates the ring system, which helps in controlling the degree of substitution, making monoacylation the predominant outcome under controlled conditions.[2]

Experimental Protocol: Synthesis of Acetylthis compound

This protocol describes the synthesis of acetylthis compound from this compound and acetic anhydride using phosphoric acid as a catalyst.

-

Reagents and Materials:

-

This compound

-

Acetic anhydride

-

85% Phosphoric acid

-

Dichloromethane

-

Hexane

-

Diethyl ether

-

Sodium bicarbonate (solid)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, heating mantle, separatory funnel, chromatography column, and standard laboratory glassware.

-

-

Procedure:

-

To a round-bottom flask charged with this compound (1.0 g), add acetic anhydride (3.3 mL).[3]

-

Carefully add 85% phosphoric acid (0.7 mL) to the mixture.[3]

-

Heat the reaction mixture in a hot water bath with stirring for 20 minutes.[3]

-

Pour the hot reaction mixture onto crushed ice (approximately 27 g).[3]

-

Once all the ice has melted, neutralize the solution with solid sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product, a mixture of unreacted this compound, acetylthis compound, and a small amount of 1,1'-diacetylthis compound, is purified by column chromatography on silica gel.[3]

-

Elute first with hexane to recover unreacted this compound (a yellow-orange band).

-

Increase the polarity of the eluent to a mixture of hexane and diethyl ether (e.g., 50:50 v/v) to elute acetylthis compound (an orange-red band).[4]

-

If present, 1,1'-diacetylthis compound (a red-orange band) will elute with a more polar solvent system.

-

Collect the fractions and evaporate the solvent to obtain the purified products.

-

Quantitative Data for Friedel-Crafts Acylation of this compound

| Product Name | Reagents | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| Acetylthis compound | This compound, Acetic Anhydride | H3PO4 | 10-20 min | 50-70 | 81-83 | 4.80 (t, 2H), 4.51 (t, 2H), 4.20 (s, 5H), 2.40 (s, 3H) |

| 1,1'-Diacetylthis compound | This compound, Acetyl Chloride | AlCl3 | 15 min | Varies | 122-124 | 4.79 (t, 4H), 4.61 (t, 4H), 2.39 (s, 6H) |

Note: Yields and reaction conditions can vary based on the specific procedure and scale.

Workflow for Friedel-Crafts Acylation of this compound

Caption: Workflow for the synthesis and purification of acetylthis compound.

Metallation: Lithiation of this compound

Lithiation of this compound is a powerful tool for introducing a wide range of functional groups. The reaction of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in the deprotonation of one or both cyclopentadienyl rings to form lithiothis compound or 1,1'-dilithiothis compound, respectively. These lithiated intermediates are highly reactive nucleophiles that can be quenched with various electrophiles to introduce substituents such as halogens, silyl groups, phosphino groups, and carboxyl groups.

Experimental Protocol: Monolithiation of this compound and Synthesis of Iodothis compound

This protocol describes the monolithiation of this compound followed by quenching with iodine to produce iodothis compound.[5]

-

Reagents and Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Anhydrous diethyl ether or THF

-

Sodium thiosulfate solution

-

Standard Schlenk line and glassware for air-sensitive reactions.

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (10 g, 53.8 mmol) in anhydrous n-hexane (50 mL).[5]

-

Add tetramethylethylenediamine (TMEDA) (18.1 mL, 84.5 mmol).[5]

-

Cool the solution to 0 °C and slowly add a 2.5 M solution of n-BuLi in hexanes (48.0 mL).[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[5]

-

Cool the resulting solution to -78 °C and slowly add a solution of iodine (19.0 g) in anhydrous diethyl ether (350 mL).[5]

-

Allow the reaction to slowly warm to room temperature and stir for 1 hour.[5]

-

Quench the reaction by pouring it into a 5 wt% aqueous solution of ferric chloride (FeCl₃) to oxidize unreacted this compound.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by sublimation.[1]

-

Quantitative Data for the Synthesis of Haloferrocenes via Lithiation

| Product Name | Lithiating Agent | Electrophile | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| Iodothis compound | n-BuLi/TMEDA | I₂ | 74 | 47-49 | 4.54 (t, 2H), 4.20 (t, 2H), 4.16 (s, 5H) |

| 1,1'-Diiodothis compound | n-BuLi/TMEDA | I₂ | 72 | 67-69 | 4.45 (t, 4H), 4.14 (t, 4H) |

| Bromothis compound | t-BuLi | C₂Br₂F₄ | ~80 | 30-32 | 4.41 (t, 2H), 4.18 (t, 2H), 4.12 (s, 5H) |

| 1,1'-Dibromothis compound | n-BuLi/TMEDA | C₂Br₂F₄ | ~85 | 54-56 | 4.40 (t, 4H), 4.17 (t, 4H) |

Note: Yields and reaction conditions can vary based on the specific procedure and scale.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Other Important this compound Derivatives

Beyond the core methods described above, numerous other important this compound derivatives can be synthesized. Below are brief descriptions and key data for some of these.

Ferrocenecarboxaldehyde

Ferrocenecarboxaldehyde is a key intermediate for the synthesis of a variety of derivatives, including Schiff bases and vinylthis compound. It is commonly prepared via the Vilsmeier-Haack reaction of this compound with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). [6] Quantitative Data for the Synthesis of Ferrocenecarboxaldehyde

| Product Name | Reagents | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| Ferrocenecarboxaldehyde | This compound, DMF, POCl₃ | 80-90 | 123-125 | 9.98 (s, 1H), 4.89 (t, 2H), 4.68 (t, 2H), 4.25 (s, 5H) |

Aminothis compound

Aminothis compound is a valuable building block for the synthesis of bioactive molecules and ligands. It can be prepared from iodothis compound via a copper-catalyzed amination reaction with aqueous ammonia. [7] Quantitative Data for the Synthesis of Aminothis compound

| Product Name | Starting Material | Reagents | Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) |

| Aminothis compound | Iodothis compound | aq. NH₃, CuI/Fe₂O₃ | ~65 | Yellowish-black solid | 4.10 (s, 5H), 4.05 (t, 2H), 3.85 (t, 2H), 3.40 (br s, 2H) |

Vinylthis compound

Vinylthis compound is an important monomer for the synthesis of redox-active polymers. A common synthetic route involves the reduction of acetylthis compound to 1-hydroxyethylthis compound, followed by dehydration. [2] Quantitative Data for the Synthesis of Vinylthis compound

| Product Name | Starting Material | Key Steps | Overall Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) |

| Vinylthis compound | Acetylthis compound | Reduction, Dehydration | ~62 | Orange crystalline solid | 6.45 (dd, 1H), 5.30 (d, 1H), 5.00 (d, 1H), 4.40 (t, 2H), 4.25 (t, 2H), 4.10 (s, 5H) |

Conclusion

The synthesis of this compound derivatives is a rich and expanding field of chemical research. The methodologies outlined in this guide provide a solid foundation for researchers to access a diverse range of functionalized ferrocenes. The ability to fine-tune the steric and electronic properties of the this compound core through these synthetic transformations will continue to drive innovation in catalysis, materials science, and the development of novel therapeutics. Careful selection of the synthetic route and optimization of reaction conditions are crucial for achieving high yields and purity of the desired this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ferrocenecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iodothis compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN103145768A - Method for preparing ferrocenecarboxaldehyde - Google Patents [patents.google.com]

- 7. zora.uzh.ch [zora.uzh.ch]

A Technical Guide to the Spectroscopic Properties of Ferrocene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of ferrocene, a foundational organometallic compound. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, this guide serves as an essential resource for professionals in research, chemical sciences, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, confirming the equivalence of its cyclopentadienyl (Cp) protons and carbons.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, all ten protons of the two cyclopentadienyl rings of this compound are chemically and magnetically equivalent, resulting in a single, sharp singlet. This equivalence arises from the rapid rotation of the Cp rings on the NMR timescale. The chemical shift of this singlet is typically observed around 4.1-4.2 ppm in deuterated chloroform (CDCl₃).[1][2]

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound displays a single resonance for the ten carbon atoms of the cyclopentadienyl rings. This peak is typically found at approximately 68-69 ppm.[3] The observation of a single peak confirms the equivalence of all carbon atoms, consistent with the sandwich structure of the molecule.

| NMR Data for this compound | |

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) |

| ¹H | ~4.16[1] |

| ¹³C | ~69.5[3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its vibrational modes, particularly the vibrations of the cyclopentadienyl rings and the iron-ring bond. The spectrum is characterized by several key absorption bands.

Key vibrational modes for this compound include:

-

C-H stretching: A band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic-like Cp rings.

-

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the Cp rings typically appear in the region of 1400-1450 cm⁻¹.

-

C-H in-plane bending: These vibrations are observed around 1100 cm⁻¹.

-

C-H out-of-plane bending: A strong absorption band around 811-820 cm⁻¹ is a hallmark of the out-of-plane C-H bending mode.[4][5]

-

Ring-Metal-Ring asymmetric stretching: The vibration of the iron atom against the two cyclopentadienyl rings is found in the far-IR region, typically around 478-484 cm⁻¹.[4][5]

| Key IR Vibrational Frequencies for this compound | |

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H Stretch | ~3100 |

| C=C Stretch | ~1410 |

| C-H In-plane bend | ~1108[5] |

| C-H Out-of-plane bend | ~820[5] |

| Ring-Metal-Ring Asymmetric Stretch | ~478[5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by two main absorption bands in the visible and near-UV regions, which are responsible for its characteristic orange color. These absorptions are due to electronic transitions involving the d-orbitals of the iron center.

The two primary bands observed are:

-

A low-intensity, spin-forbidden d-d transition around 440 nm (ε ≈ 95 L mol⁻¹ cm⁻¹).[6][7] This transition is formally Laporte-forbidden.

-

A higher intensity ligand-to-metal charge transfer (LMCT) band around 325 nm (ε ≈ 61 L mol⁻¹ cm⁻¹).[6][7]

| UV-Vis Absorption Data for this compound in Acetonitrile | ||

| λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Assignment |

| ~442 | ~95[6][7] | d-d transition (¹A₁g → ¹E₁g) |

| ~322 | ~61[6][7] | Ligand-to-Metal Charge Transfer |

Experimental Protocols

NMR Spectroscopy Sample Preparation and Acquisition

A standard protocol for obtaining NMR spectra of this compound is as follows:

IR Spectroscopy Sample Preparation and Acquisition (KBr Pellet)

The following outlines the procedure for preparing a KBr pellet for solid-state IR analysis of this compound:

UV-Vis Spectroscopy Sample Preparation and Acquisition

A typical procedure for obtaining a UV-Vis spectrum of this compound is as follows:

Logical Relationships of Spectroscopic Data

The information obtained from these spectroscopic techniques is complementary and provides a holistic understanding of this compound's structure and electronic properties.

References

- 1. magritek.com [magritek.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. ph.unimelb.edu.au [ph.unimelb.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified this compound-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Ferrocene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrocene in a range of common organic solvents. This compound, a non-polar organometallic compound, is noted for its stability and aromatic character.[1] Its solubility is a critical parameter in various applications, including catalysis, materials science, and as a scaffold in medicinal chemistry. As a lipophilic molecule, this compound and its derivatives can readily cross cellular membranes, a property of significant interest in drug design.[2]

Quantitative Solubility Data

This compound's solubility is highest in aromatic and some chlorinated hydrocarbons and lower in polar solvents and alkanes. It is practically insoluble in water.[1][3] The following tables summarize the quantitative solubility of this compound in various organic solvents at different temperatures.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (298.15 K)

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 g Solvent) | Mole Fraction |

| Benzene | - | 19 | 0.142 |

| Toluene | - | - | 0.143 |

| n-Hexane | 0.152 | - | - |

| n-Heptane | 0.166 | - | - |

| n-Octane | 0.143 | - | - |

| Cyclohexane | - | - | 0.203 |

| Carbon Tetrachloride | - | - | 0.203 |

| Chloroform | - | - | 0.354 |

| Dichloromethane | - | - | 0.362 |

| Acetone | 0.462 | - | - |

| Acetonitrile | 0.413 | - | - |

| Methanol | 0.329 | - | - |

| Ethanol | 0.208 | - | - |

| 1-Butanol | 0.153 | - | - |

| Diethyl Ether | - | - | 0.134 |

| Tetrahydrofuran (THF) | - | - | 0.231 |

| Ethyl Acetate | - | - | 0.247 |

| Dimethyl Sulfoxide (DMSO) | 0.046 | - | - |

Data compiled from multiple sources. Note that direct comparisons may be nuanced due to different experimental methodologies.[4][5][6]

Table 2: Temperature-Dependent Solubility of this compound (Mole Fraction, x)

| Solvent | Temperature (K) | Mole Fraction (x) |

| n-Hexane | 285.3 | 0.0158 |

| 297.1 | 0.0229 | |

| 308.4 | 0.0333 | |

| Benzene | 288.6 | 0.0934 |

| 298.2 | 0.1425 | |

| 308.0 | 0.2154 | |

| Toluene | 283.4 | 0.0950 |

| 293.4 | 0.1432 | |

| 303.4 | 0.2117 | |

| Ethanol | 289.4 | 0.0079 |

| 303.8 | 0.0132 | |

| 318.7 | 0.0221 | |

| 3-Pentanone | 284.1 | 0.0396 |

| 296.8 | 0.0634 | |

| 308.8 | 0.0988 | |

| Butyl Methyl Ether | 284.0 | 0.0435 |

| 294.9 | 0.0689 | |

| 305.8 | 0.1068 |

This data was determined using a dynamic (synthetic) method.[2]

Experimental Protocols

The determination of this compound solubility is primarily achieved through methods that measure the concentration of a saturated solution at a given temperature. The following are outlines of common experimental protocols cited in the literature.

Dynamic (Synthetic) Method

This method is used to determine the temperature at which a solid solute dissolves in a solvent at a known concentration.[2][7]

Methodology:

-

A series of mixtures of this compound and a chosen solvent are prepared with precisely known compositions in sealed glass ampoules.

-

Each ampoule is heated at a slow, controlled rate (e.g., 0.2 K/min) with constant stirring.

-

The temperature at which the last solid crystals of this compound disappear is visually observed and recorded. This temperature corresponds to the solubility temperature for that specific mole fraction.

-

The process is repeated for multiple compositions to generate a temperature-dependent solubility curve.[2]

-

The reproducibility of the measurements is typically within ±0.1 K.[2]

Spectrophotometric Method

This method relies on Beer-Lambert Law to determine the concentration of this compound in a saturated solution using UV-Vis spectrophotometry.

Methodology:

-

A calibration curve is first established by measuring the absorbance of several this compound solutions of known concentrations at its wavelength of maximum absorbance (λmax).

-

A saturated solution of this compound is prepared by adding an excess of solid this compound to the solvent of interest.

-

The mixture is agitated (e.g., in a shaker bath) at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

An aliquot of the clear, saturated solution is diluted with the same solvent to a concentration that falls within the range of the calibration curve.

-

The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.

-

The original concentration of the saturated solution is then calculated by accounting for the dilution factor.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

-

An excess amount of this compound is added to a known mass or volume of the solvent in a sealed container.

-

The mixture is maintained at a constant temperature and agitated for an extended period to ensure the solution becomes saturated.

-

A known mass or volume of the clear, saturated solution is carefully removed, taking care not to transfer any solid particles.

-

The solvent is evaporated from the sample, typically under reduced pressure or gentle heating.

-

The mass of the remaining dry this compound is measured.

-

The solubility is then calculated as the mass of dissolved this compound per mass or volume of the solvent.

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from selecting a solvent system to the application of the resulting solubility data in a research and development context.

Caption: Workflow for this compound Solubility Studies.

Conclusion

The solubility of this compound is a fundamental property that influences its utility across various scientific disciplines. As a non-polar compound, it is generally soluble in common organic solvents, with a notable preference for aromatic solvents over polar ones.[1][3] The provided quantitative data and experimental protocols offer a valuable resource for researchers working with this versatile organometallic compound, enabling more informed solvent selection and process design.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS#: 102-54-5 [m.chemicalbook.com]

- 4. This compound | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of Ferrocene for Research and Development

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the health and safety considerations necessary for the handling of ferrocene in a laboratory and research setting. It outlines the substance's key hazards, summarizes critical safety data, and offers detailed guidance on safe handling, storage, exposure control, and emergency procedures.

Introduction to this compound

This compound, with the chemical formula Fe(C₅H₅)₂, is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom.[1] It appears as an orange crystalline solid with a camphor-like odor.[1][2][3][4] While remarkably stable for an organometallic compound—resisting decomposition up to 400°C and being unaffected by air, water, or strong bases[1]—it is not without significant health and safety hazards that require careful management. This compound is a flammable solid that is harmful if swallowed or inhaled, is suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[5][6][7] It is also very toxic to aquatic life with long-lasting effects.[5][6][8]

Quantitative Health and Safety Data

The following table summarizes the key quantitative data for this compound, critical for conducting thorough risk assessments.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| CAS Number | 102-54-5 | [5][6][8] |

| Molecular Formula | C₁₀H₁₀Fe | [1][6][8] |

| Molar Mass | 186.03 - 186.04 g/mol | [1][6][8] |

| Toxicological Data | ||

| Acute Toxicity, Oral (LD50) | 1320 mg/kg (Rat) | [6][8][9][10] |

| Acute Toxicity, Dermal (LD50) | > 3000 mg/kg (Rat) | [7][9] |

| Acute Toxicity, Inhalation (ATE) | 1.5 mg/L/4h (Dust/Mist) | [8] |

| Occupational Exposure Limits | ||

| OSHA PEL (8-hr TWA) | 15 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction) | [1][11] |

| NIOSH REL (10-hr TWA) | 10 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction) | [1][11][12] |

| ACGIH TLV (as total dust) | 10 mg/m³ | [10][13] |

| Physical Properties | ||

| Melting Point | 172.5 - 176 °C (342.5 - 349 °F) | [1][2][10] |

| Boiling Point | 249 °C (480 °F) | [1][2][10] |

| Sublimation | Begins at temperatures over 100 °C (212 °F) | [2][3] |

| Vapor Pressure | ~1 Pa at 25 °C; 10 Pa at 50 °C; 100 Pa at 80 °C | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents like benzene, ether, alcohol, and DMSO.[1][2][4][13] | |

| Hazard Classifications | ||

| GHS Classification | Flammable Solid (Category 1); Acute Toxicity, Oral (Category 4); Acute Toxicity, Inhalation (Category 4); Reproductive Toxicity (Category 1B/2); Specific Target Organ Toxicity - Repeated Exposure (Category 2); Hazardous to the Aquatic Environment, Chronic (Category 1).[5][6][7][8] |

Hazard Identification and Management

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

H228: Flammable solid. [5][6][8][13] this compound is a combustible material. Dust accumulations can create an explosion hazard.[8]

-

H302 + H332: Harmful if swallowed or if inhaled. [5][6] Acute exposure via ingestion or inhalation can be harmful.

-

H360/H361: May damage/Suspected of damaging fertility or the unborn child. [5][6][8] this compound is classified as a reproductive toxin.

-

H373: May cause damage to organs (liver, blood, reproductive system) through prolonged or repeated exposure. [5][6][8][14]

-

H410: Very toxic to aquatic life with long lasting effects. [5][6][8] Release into the environment must be strictly avoided.

Management of these hazards requires a combination of engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in the workflow below.

Visual Workflow: Safe Handling of this compound

The following diagram outlines the logical workflow for ensuring the safe handling of this compound from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, the following controls must be implemented:

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to control dust and vapors.[15][16] Use local exhaust ventilation where dust may be generated.[6][16] Ensure equipment is properly grounded to prevent static discharge, which can be an ignition source.[5][8][13]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[6][11][16]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[6][11]

-

Skin and Body Protection : Wear a lab coat. For larger quantities or where significant dust is possible, additional protective clothing may be necessary.[11][15]

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator (e.g., N100) or a supplied-air respirator.[15][17]

-

Safe Handling, Storage, and Disposal

-

Handling : Avoid the formation of dust and aerosols.[6][16] Keep away from heat, sparks, open flames, and other ignition sources.[5][6][13] Do not eat, drink, or smoke in work areas.[5][8] Wash hands thoroughly after handling.[8][11][13]

-

Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5][11][16] Keep away from strong oxidizing agents.[6][10][15]

-

Disposal : Dispose of waste this compound and contaminated materials as hazardous waste through a licensed disposal company.[5][8][18] Do not allow it to enter drains or the environment.[6][16]

Emergency Procedures

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6][8]

-

Skin Contact : Immediately wash off with plenty of water. Remove contaminated clothing.[5][8][10]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing.[5][8][11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][6][8]

-

-

Spill Response : Remove all sources of ignition.[6][14] Evacuate personnel. For small spills, dampen the solid material with a solvent like acetone and carefully sweep it into a suitable container for disposal.[14] Avoid generating dust.[10][13] For large spills, contact your institution's environmental health and safety office.[18]

-

Fire Fighting : Use dry chemical, carbon dioxide, sand, or alcohol-resistant foam.[5][6][8] Do not use a heavy water stream.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][11] Hazardous decomposition products include carbon oxides and iron oxides.[6][11]

Toxicological Information and Experimental Protocols

This compound's toxicity is a primary concern. The oral LD50 in rats is 1320 mg/kg, classifying it as harmful if swallowed.[6][9] It is also a reproductive toxin and can cause organ damage upon repeated exposure.[6][8]

Illustrative Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Methodology:

-

Test Species: Wistar or Sprague-Dawley rats, typically young adult females (nulliparous and non-pregnant).

-

Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with access to standard diet and water.

-

Dose Administration:

-

This compound is typically suspended in an appropriate vehicle (e.g., corn oil).

-

A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage.

-

Animals are fasted prior to dosing.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

-

Intensive observation occurs for the first several hours post-dosing and then daily for a total of 14 days.

-

-

Step-wise Procedure:

-

If mortality occurs in the first group, the dose is lowered for the next group of three animals.

-

If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg) for the next group.

-

The process continues until the criteria for a specific GHS category are met.

-

-

Endpoint: The final classification is based on the number of mortalities observed at specific dose levels, allowing for an estimation of the LD50 value and the assignment of the appropriate hazard classification (e.g., GHS Category 4).

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. This compound | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 102-54-5 [m.chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.dk [fishersci.dk]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. aksci.com [aksci.com]

- 12. nj.gov [nj.gov]

- 13. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. gustavus.edu [gustavus.edu]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of Ferrocene from Cyclopentadiene and Iron Salts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of ferrocene, a foundational organometallic sandwich compound, from cyclopentadiene and an iron(II) salt. This compound's remarkable stability and unique electrochemical properties make it a valuable scaffold in medicinal chemistry and materials science.[1][2] This application note details the complete experimental workflow, including the preliminary thermal cracking of dicyclopentadiene, the formation of the cyclopentadienyl anion, the reaction with iron(II) chloride, and final purification by sublimation. Detailed protocols, safety precautions, and expected results are provided to ensure a successful and reproducible synthesis.

Reaction Mechanism and Principles

The synthesis of this compound, bis(η⁵-cyclopentadienyl)iron(II), is a cornerstone experiment in organometallic chemistry.[3] The overall process involves two primary stages:

-

Formation of the Cyclopentadienyl Anion: Monomeric cyclopentadiene is first obtained by a retro-Diels-Alder reaction, thermally cracking the stable dimer, dicyclopentadiene.[4][5] Due to the acidity of its methylene protons (pKa ≈ 16), cyclopentadiene is readily deprotonated by a strong base, such as potassium hydroxide (KOH), to form the cyclopentadienyl anion (Cp⁻).[5][6] This anion is aromatic, possessing 6 π-electrons, which accounts for its stability.[1]

-

Coordination with Iron(II): The cyclopentadienyl anion then acts as a ligand, reacting with an iron(II) salt, typically iron(II) chloride (FeCl₂), in a 2:1 ratio. Two cyclopentadienyl rings coordinate to the Fe²⁺ center to form the stable 18-electron "sandwich" structure of this compound.[1][7] The reaction is sensitive to atmospheric oxygen, which can oxidize Fe²⁺ to Fe³⁺, thus an inert atmosphere is required for optimal yield.[4][5]

The overall reaction equation is: 2 C₅H₆ + 2 KOH + FeCl₂ → Fe(C₅H₅)₂ + 2 KCl + 2 H₂O[1]

Experimental Workflow and Chemical Pathway

The following diagrams illustrate the overall experimental procedure and the chemical transformations involved in the synthesis.

Caption: Overall experimental workflow for this compound synthesis.

Caption: Chemical reaction pathway for this compound synthesis.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity | Purpose |

|---|---|---|---|---|

| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 20-30 mL | Precursor for Cyclopentadiene |

| Potassium Hydroxide | KOH | 56.11 | 20-25 g | Base for deprotonation |

| Iron(II) Chloride Tetrahydrate | FeCl₂·4H₂O | 198.81 | 5-7 g | Iron(II) source |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 50-60 mL | Reaction Solvent |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20-25 mL | Solvent for FeCl₂ |

| Hydrochloric Acid (6 M) | HCl | 36.46 | 75-80 mL | Neutralization/Quench |

| Ice | H₂O | 18.02 | ~100 g | Quench |

| Nitrogen Gas | N₂ | 28.01 | - | Inert Atmosphere |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Orange, crystalline solid | [1] |

| Molar Mass | 186.04 g/mol | [1] |

| Melting Point | 173-174 °C | [3][5][8] |

| Boiling Point | 249 °C (sublimes >100 °C) | [1][6] |

| Solubility | Insoluble in water, soluble in most organic solvents | [1][3] |

| ¹H NMR (CDCl₃) | Singlet at δ 4.16 ppm (10H) | [9][10] |

| ¹³C NMR (CDCl₃) | Singlet at δ 68.2 ppm | [11] |

| Major IR Peaks (cm⁻¹) | ~3100 (C-H stretch), ~1410 (C-C stretch), ~1108, ~1002, ~811 |[5] |

Experimental Protocols

Safety Precautions:

-

Dicyclopentadiene and Cyclopentadiene: These are toxic and have strong odors. All handling must be performed in a well-ventilated fume hood.[9]

-

Potassium Hydroxide (KOH) and Hydrochloric Acid (HCl): Both are highly corrosive. Wear gloves, safety glasses, and a lab coat. Handle with extreme caution.[9]

-

Dimethyl Sulfoxide (DMSO): Can increase skin permeability to other substances. Avoid all skin contact.[9]

-

1,2-Dimethoxyethane (DME): Toxic and flammable. Handle in a fume hood away from ignition sources.[9]

Protocol 1: Thermal Cracking of Dicyclopentadiene

This protocol should be performed entirely within a fume hood.

-

Assemble a fractional distillation apparatus with a heating mantle, a 100 mL round-bottom flask, and a Vigreux column.[5]

-

Charge the distilling flask with 30 mL of dicyclopentadiene.

-

Place the receiving flask in an ice-water bath to prevent the collected cyclopentadiene monomer from re-dimerizing.[4][5]

-

Heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will "crack" via a retro-Diels-Alder reaction.

-

Slowly distill the cyclopentadiene monomer, collecting the fraction that boils between 39-42 °C.[4][5]

-

The collected cyclopentadiene is unstable and must be used immediately for the next step.[2][4]

Protocol 2: Synthesis of this compound

This protocol requires an inert (nitrogen) atmosphere to prevent oxidation of the iron(II) salt.[3][4]

-

Preparation of Potassium Cyclopentadienide:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 20 g of finely powdered KOH followed by 50 mL of DME.[7]

-

Begin stirring and flush the flask with nitrogen for 5-10 minutes.

-

Using a syringe, add 4.25 mL of freshly prepared cyclopentadiene to the KOH/DME slurry.

-

Stir the mixture vigorously for 15 minutes. The solution should develop a deep burgundy or pink color, indicating the formation of the cyclopentadienyl anion.[3][7]

-

-

Preparation of Iron(II) Chloride Solution:

-

In a separate flask, dissolve 5 g of finely powdered FeCl₂·4H₂O in 20 mL of DMSO. Gentle warming may be required to facilitate dissolution.[7]

-

Transfer this green/yellow solution to the dropping funnel on the reaction apparatus.

-

-

Reaction:

-

While maintaining vigorous stirring and a positive nitrogen flow, add the FeCl₂/DMSO solution dropwise from the funnel to the potassium cyclopentadienide slurry over 30 minutes.[7]

-

After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes.

-

-

Isolation of Crude this compound:

-

Prepare a beaker containing 75 mL of 6 M HCl and approximately 80 g of crushed ice.[7]

-

Pour the dark reaction slurry into the acidic ice mixture with stirring. This will neutralize the excess KOH and precipitate the crude this compound.[3][7]

-

Collect the orange-brown precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with several portions of deionized water.[2]

-

Press the crystals between sheets of filter paper to remove excess water and allow them to air-dry on a watch glass.[4]

-

Protocol 3: Purification by Sublimation

This compound has a significant vapor pressure and can be effectively purified by atmospheric sublimation.[3][5][6]

-

Place the dry, crude this compound powder in the bottom of a large petri dish or a dedicated sublimation apparatus.[12]

-

Cover the bottom dish with an inverted top dish (or place the cold finger into the apparatus).

-

Place the setup on a hot plate set to a low-medium temperature (do not exceed 150 °C to avoid decomposition).[8][13]

-

Place a beaker filled with ice water on the top surface of the upper petri dish to create a cold surface for the this compound vapor to deposit on.[12]

-

Beautiful orange, needle-like crystals of pure this compound will slowly form on the cold upper surface.[12]

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before disturbing it.

-

Carefully collect the purified this compound crystals from the upper surface. A typical yield after purification is 30-40%.[5][14] Determine the melting point of the purified product; pure this compound melts at 173-174 °C.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. web.mit.edu [web.mit.edu]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lab Report on Synthesis of this compound [art-xy.com]

- 6. odinity.com [odinity.com]

- 7. azom.com [azom.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. magritek.com [magritek.com]

- 10. This compound(102-54-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. odinity.com [odinity.com]

Application Notes and Protocols: Friedel-Crafts Acylation of Ferrocene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the Friedel-Crafts acylation of ferrocene, a foundational reaction in organometallic chemistry with applications in the synthesis of novel materials and pharmaceutical compounds. The protocols outlined below are designed for reproducibility and scalability in a research setting.

Introduction

The Friedel-Crafts acylation of this compound is an exemplary electrophilic aromatic substitution reaction where an acyl group is introduced onto one of the cyclopentadienyl rings of this compound.[1][2][3] this compound's high electron density makes it significantly more reactive than benzene, allowing the reaction to proceed under milder conditions.[4][5][6] The primary product is monoacetylthis compound, with the potential for the formation of a diacetylthis compound byproduct.[1][5][6][7] This procedure is fundamental for the synthesis of various this compound derivatives.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid like phosphoric acid when using an acid anhydride.[1][2][4] The choice of catalyst and acylating agent can be tailored to specific research needs. The distinct colors of this compound (yellow-orange), monoacetylthis compound (orange), and diacetylthis compound (red-orange) allow for straightforward visual monitoring of the separation process during purification.[1]

Experimental Protocols

Two primary methods for the Friedel-Crafts acylation of this compound are presented below. Method A employs acetic anhydride and phosphoric acid, a common and relatively mild procedure. Method B utilizes acetyl chloride and aluminum chloride, a more traditional and highly reactive approach.

Method A: Acylation using Acetic Anhydride and Phosphoric Acid

This method is a widely used microscale procedure that is effective for synthesizing acetylthis compound.[4]

Materials:

-

This compound

-

Acetic anhydride

-

85% Phosphoric acid (H₃PO₄)

-

Crushed ice

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃)[8]

-

Silica gel or Alumina for column chromatography

-

Hexane

-

Diethyl ether

Procedure:

-

Reaction Setup: In a conical vial or round-bottom flask, combine this compound and acetic anhydride.[4][5][6] Gently swirl the mixture to dissolve the this compound.[5][6]

-

Catalyst Addition: Carefully add 85% phosphoric acid to the reaction mixture.[4][6][8]

-

Reaction: Heat the mixture in a water bath at 60-80°C for approximately 10-15 minutes.[1][4][6][8]

-

Quenching: Cool the reaction vessel in an ice bath.[4][5][6] Slowly add crushed ice and water to the cooled mixture with stirring.[5][6][8]

-

Neutralization: Carefully neutralize the acidic solution by adding 10% aqueous sodium hydroxide solution portion-wise until the mixture is neutral to pH paper.[5][6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.[7][8] Collect the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or potassium carbonate.[7][8]

-

Solvent Removal: Decant the dried solution and remove the solvent using a rotary evaporator to obtain the crude product.[7][8]

-

Purification: Purify the crude product by column chromatography.

Method B: Acylation using Acetyl Chloride and Aluminum Chloride

This classic Friedel-Crafts procedure uses a more potent Lewis acid catalyst.[1]

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel or Alumina for column chromatography

-

Petroleum ether or Hexane

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: In a dry three-neck flask equipped with a dropping funnel and a drying tube, suspend anhydrous aluminum chloride in dichloromethane.

-

Electrophile Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride dropwise to the stirred suspension.

-

Addition of this compound: In a separate flask, dissolve this compound in dichloromethane.[1] Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for about 15-30 minutes.[1]

-

Quenching: Carefully pour the reaction mixture into ice water with vigorous stirring.[7]

-

Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.[7]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by column chromatography.

Purification by Column Chromatography

Column chromatography is essential for separating unreacted this compound, the desired monoacetylthis compound, and any diacetylthis compound byproduct.[3][4][8][9][10][11]

-

Column Packing: Prepare a chromatography column with silica gel or alumina as the stationary phase, using a non-polar solvent like hexane or petroleum ether.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.[8] Carefully add this to the top of the column.

-

Elution:

-

Elute with a non-polar solvent (e.g., hexane or petroleum ether) to first separate the unreacted this compound (a yellow band).[4][6]

-

Increase the polarity of the eluent by adding diethyl ether or ethyl acetate (e.g., a 50:50 mixture of hexane and diethyl ether) to elute the monoacetylthis compound (an orange band).[4][6]

-

Diacetylthis compound, being more polar, will remain near the top of the column and can be eluted with a more polar solvent if desired.[12]

-

-

Fraction Collection: Collect the colored fractions separately.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified products.

-

Characterization: Characterize the products by determining their melting points and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR).[2]

Data Presentation

The following table summarizes the quantitative data for the reagents and products involved in the Friedel-Crafts acylation of this compound.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Appearance |

| This compound | 186.04 | 172.5 | Yellow-orange solid |

| Acetic Anhydride | 102.09 | -73.1 | Colorless liquid |

| Acetyl Chloride | 78.50 | -112 | Colorless fuming liquid |

| Monoacetylthis compound | 228.08 | 81-86[6][7] | Orange crystalline solid |

| Diacetylthis compound | 270.11 | 126 | Red-orange solid |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the reaction mechanism.

Caption: Experimental workflow for the synthesis and purification of acetylthis compound.

Caption: Simplified mechanism of the Friedel-Crafts acylation of this compound.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. aiinmr.com [aiinmr.com]

- 3. vernier.com [vernier.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Preparation of Acetylthis compound [www1.udel.edu]

- 9. studylib.net [studylib.net]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. prezi.com [prezi.com]

Application Notes and Protocols: Preparation of Ferrocene-Based Catalysts for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of prominent ferrocene-based phosphine ligands—Josiphos, Walphos, and Taniaphos—and their application as catalysts in key organic transformations. The unique structural and electronic properties of these ligands, stemming from the this compound backbone, have established them as "privileged ligands" in asymmetric catalysis.

Introduction to this compound-Based Ligands

This compound-based diphosphine ligands are a cornerstone of modern asymmetric catalysis, enabling highly enantioselective transformations crucial for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. Their remarkable success is attributed to the unique stereochemical environment created by the this compound scaffold, which imparts both planar and, often, central chirality. This, combined with the tunable steric and electronic properties of the phosphine substituents, allows for the fine-tuning of catalyst performance for specific applications.